Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
CAS No.: 141291-37-4
Cat. No.: VC15910243
Molecular Formula: C12H9ClFNO3
Molecular Weight: 269.65 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 141291-37-4 |
---|---|
Molecular Formula | C12H9ClFNO3 |
Molecular Weight | 269.65 g/mol |
IUPAC Name | ethyl 5-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
Standard InChI | InChI=1S/C12H9ClFNO3/c1-2-18-12(17)6-5-15-8-4-3-7(14)10(13)9(8)11(6)16/h3-5H,2H2,1H3,(H,15,16) |
Standard InChI Key | RWCOPHWIAGNGNC-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)C(=C(C=C2)F)Cl |
Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. It is characterized by its molecular formula C₁₂H₉ClFNO₃ and a molecular weight of approximately 269.65 g/mol . This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical structure and potential biological activities.
Synthesis Methods
The synthesis of Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate typically involves multi-step reactions starting from appropriate aniline derivatives. The process may include condensation reactions with ethyl oxalyl chloride, followed by cyclization and hydrolysis steps to form the desired quinoline structure. Industrial production methods would likely involve optimizing these synthetic routes for efficiency and yield.
Comparison with Similar Compounds
Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, which has demonstrated potent antimicrobial activity. The difference in the position of the chloro substituent may influence its biological efficacy and chemical properties.
Compound | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | C₁₂H₉ClFNO₃ | 269.65 g/mol | Potential antimicrobial and anticancer properties |
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | C₁₂H₉ClFNO₃ | 269.66 g/mol | Demonstrated antimicrobial activity |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume